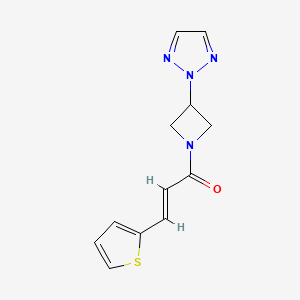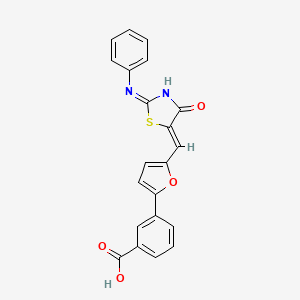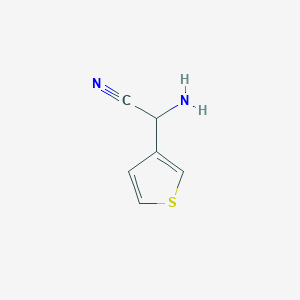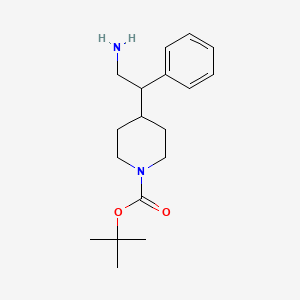![molecular formula C11H19NO5 B2960166 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid CAS No. 1779582-40-9](/img/structure/B2960166.png)
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . It is also known by its IUPAC name, 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid . This compound is commonly used in organic synthesis and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that contain amino groups.
Mode of Action
The mode of action of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is likely related to its Boc group. The Boc group can be removed under certain conditions, revealing the amino group underneath . This process, known as deprotection, can cause changes in the target molecule, potentially affecting its function.
Biochemical Pathways
The deprotection of the boc group is a common step in many biochemical pathways, particularly in the synthesis of peptides and proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH and temperature of the environment can affect the rate of Boc deprotection . Additionally, the presence of other molecules could potentially interfere with the compound’s interaction with its target.
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .
Vorbereitungsmethoden
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature and aqueous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid can be compared with other similar compounds, such as:
- **trans-4-{[(Tert-butoxy)carbonyl
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLJGXKSGRHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2960090.png)
![N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2960091.png)
![1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B2960092.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2960093.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)



![N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2960102.png)
![(Z)-ethyl 2-((4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate hydrobromide](/img/structure/B2960103.png)

